Foundational & Exploratory
Check Availability & Pricing

BENCHE

Spectroscopic Analysis of 2-Isopropyl-4-Phenyl-
1H-Imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-isopropyl-4-phenyl-1H-imidazole

L  Get Quote

Cat. No.: B3189389

Disclaimer: Direct experimental spectroscopic data for 2-isopropyl-4-phenyl-1H-imidazole is
not readily available in the surveyed literature. The following guide is constructed based on
established spectroscopic principles and data from closely related structural isomers, primarily
4-isopropyl-2-phenyl-1H-imidazole. The presented data should be considered predictive and
requires experimental verification.

This technical guide provides a comprehensive overview of the anticipated spectroscopic
characteristics of 2-isopropyl-4-phenyl-1H-imidazole, designed for researchers, scientists,
and professionals in drug development. The document outlines predicted quantitative data,
detailed experimental protocols, and visual workflows to facilitate the analysis of this

compound.

Compound Identification
Identifier Value
IUPAC Name 2-isopropyl-4-phenyl-1H-imidazole
Molecular Formula C12H14N:2
Molecular Weight 186.26 g/mol
inChi INChl=1S/C12H14N2/c1-9(2)12-13-8-11(14-

12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)

InChlKey UQJDJQRJIDZIRF-UHFFFAOYSA-N
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-isopropyl-4-phenyl-1H-
imidazole. These predictions are based on the analysis of its structural isomer, 4-isopropyl-2-
phenyl-1H-imidazole, and general principles of spectroscopy.

H NMR Spectroscopy

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~12.0 brs 1H N-H (imidazole)
~7.8-7.2 m 5H Phenyl-H
~7.1 s 1H C5-H (imidazole)
~3.2 sept 1H CH (isopropyl)
~1.3 d 6H CHs (isopropyl)

3C NMR Spectroscopy

Chemical Shift (8) ppm Assignment
~150 C2 (imidazole)
~140 C4 (imidazole)
~135 C-ipso (phenyl)
~129 C-para (phenyl)
~128 C-ortho (phenyl)
~126 C-meta (phenyl)
~115 C5 (imidazole)
~30 CH (isopropyl)
~23 CHs (isopropyl)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~3400 Broad N-H stretch
~3050 Medium Aromatic C-H stretch
~2970 Strong Aliphatic C-H stretch
~1600 Medium C=N stretch
~1480 Medium Aromatic C=C stretch
~800 - 600 Strong C-H bend (out-of-plane)
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
186 100 [M]* (Molecular lon)
171 ~80 [M-CHs]*
143 ~40 [M-CsH7]*
116 ~30 [CsHeN]*
77 ~20 [CeHs]*
UV-Vis Spectroscopy
Amax (nm) :\:;)Iar Absorptivity Solvent Transition
~210 ~15,000 Ethanol T -~ T
~280 ~10,000 Ethanol ™~ ™ (conjugated

system)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:

e Dissolve 5-10 mg of 2-isopropyl-4-phenyl-1H-imidazole in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3).

» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence.
e Solvent: DMSO-ds.

e Temperature: 298 K.

e Spectral Width: 16 ppm.

e Number of Scans: 16.

o Relaxation Delay: 2 s.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Solvent: DMSO-ds.

Temperature: 298 K.

Spectral Width: 220 ppm.

Number of Scans: 1024.
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e Relaxation Delay: 5 s.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-
ds: OH = 2.50 ppm, &C = 39.52 ppm).

Integrate the *H NMR signals and determine multiplicities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:

e Place a small amount of the solid 2-isopropyl-4-phenyl-1H-imidazole directly onto the ATR
crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

Acquisition Parameters:

e Spectral Range: 4000 - 400 cm™1,
e Resolution: 4 cm~1,

e Number of Scans: 32.

e Background: A background spectrum of the clean, empty ATR crystal should be recorded
prior to sample analysis.

Data Processing:
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e The sample spectrum is automatically ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

« |dentify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron lonization (EIl) source.

Sample Introduction:

» Direct insertion probe for solid samples.

Acquisition Parameters:

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50 - 500.

Source Temperature: 200 °C.
Data Processing:
o |dentify the molecular ion peak [M]*.

e Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Obijective: To investigate the electronic transitions within the conjugated system of the
molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:
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e Prepare a stock solution of 2-isopropyl-4-phenyl-1H-imidazole in a UV-grade solvent (e.g.,
ethanol or methanol) at a concentration of approximately 1 mg/mL.

e Prepare a series of dilutions from the stock solution to find a concentration that gives a
maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 10
pg/mL.

o Use the pure solvent as a reference blank.

Acquisition Parameters:

» Wavelength Range: 200 - 400 nm.

e Scan Speed: Medium.

e Slit Width: 1.0 nm.

Data Processing:

e Record the absorbance spectrum.

« ldentify the wavelength of maximum absorbance (Amax).

o Calculate the molar absorptivity (€) using the Beer-Lambert law (A = ecl), where A is the
absorbance, c is the molar concentration, and | is the path length of the cuvette (typically 1
cm). The absorption spectrum of benzene and its derivatives typically consists of three
bands.

Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure and a
general workflow for the spectroscopic analysis of 2-isopropyl-4-phenyl-1H-imidazole.
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2-isopropyl-4-phenyl-1H-imidazole
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Caption: Molecular structure of 2-isopropyl-4-phenyl-1H-imidazole.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-Isopropyl-4-Phenyl-1H-
Imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b3189389#spectroscopic-analysis-of-2-isopropyl-4-
phenyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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